9-Atfmb

Beschreibung

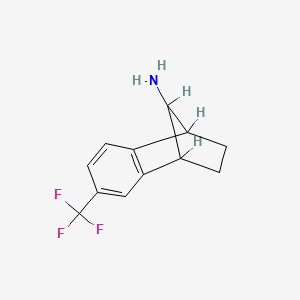

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

87405-61-6 |

|---|---|

Molekularformel |

C12H12F3N |

Molekulargewicht |

227.22 g/mol |

IUPAC-Name |

4-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-amine |

InChI |

InChI=1S/C12H12F3N/c13-12(14,15)6-1-2-7-8-3-4-9(11(8)16)10(7)5-6/h1-2,5,8-9,11H,3-4,16H2 |

InChI-Schlüssel |

QFRCSJBYSNCGPY-UHFFFAOYSA-N |

SMILES |

C1CC2C(C1C3=C2C=C(C=C3)C(F)(F)F)N |

Kanonische SMILES |

C1CC2C(C1C3=C2C=C(C=C3)C(F)(F)F)N |

Synonyme |

9-amino-6-trifluoromethylbenzonorbornene 9-ATFMB |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Azido 2,3,5,6 Tetrafluorobenzamide Linkers

Synthesis of the Core 4-Azido-2,3,5,6-tetrafluorobenzamide (B15238) Scaffold

The synthesis of the 4-azido-2,3,5,6-tetrafluorobenzamide scaffold primarily leverages nucleophilic aromatic substitution reactions on highly fluorinated precursors.

Reaction Pathways from Halogenated Precursors and Azide (B81097) Sources

The fundamental synthetic route for 4-azido-2,3,5,6-tetrafluorobenzamide involves the displacement of a fluorine atom, typically at the para-position, from a polyfluorinated aromatic precursor by an azide source. For instance, derivatives of 4-azido-2,3,5,6-tetrafluorobenzamide, such as alkylene diamine bis(4-azido-2,3,5,6-tetrafluorobenzamide), can be synthesized by reacting halogenated precursors like pentafluorobenzyl chloride or pentafluorobenzenesulfonyl chloride with metal azides. The azide group is introduced through a nucleophilic aromatic substitution (SNAr) reaction where the para-fluorine atom is displaced by an azide ion, commonly from sodium azide.

An example of a related compound, 4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA), which also contains an azide group, is prepared following established procedures. This highlights the general applicability of introducing the azide functionality onto a tetrafluorobenzene core. The presence of multiple fluorine atoms on the aromatic ring significantly activates the ring towards nucleophilic attack, facilitating the azide substitution.

Optimization of Reaction Conditions for Yield and Purity

For instance, quantitative azide-para-fluoro substitution has been achieved in the synthesis of poly(4-azido-2,3,5,6-tetrafluorobenzyl methacrylate) by heating the precursor, poly(2,3,4,5,6-pentafluorobenzyl methacrylate), with sodium azide in dimethylformamide (DMF) at 80 °C for 60-90 minutes. Such controlled thermal conditions are often employed to ensure complete conversion and minimize side product formation. The stability of azide-functionalized compounds in both solution and solid states is also a consideration in optimizing processing parameters, with some dopants showing stability for several hours in solution and months in the solid state at low temperatures. Achieving high purity, often ranging from 95% to 99%, is a common goal in the synthesis of such linkers to ensure their efficacy in downstream applications.

Functionalization Strategies for Bifunctional Linker Design

4-Azido-2,3,5,6-tetrafluorobenzamide linkers are amenable to various functionalization strategies, enabling the creation of bifunctional molecules for diverse applications.

Introduction of Thiol-Terminating Groups (e.g., via reaction with cysteamine)

The introduction of thiol-terminating groups into 4-azido-2,3,5,6-tetrafluorobenzamide linkers allows for subsequent conjugation via thiol-specific reactions, such as maleimide-thiol click chemistry or disulfide bond formation. Cysteamine (B1669678) (HSCH₂CH₂NH₂), an organosulfur compound containing both an amine and a thiol functional group, is a common reagent for this purpose. While direct detailed synthetic procedures for reacting 4-azido-2,3,5,6-tetrafluorobenzamide specifically with cysteamine to introduce a thiol are not universally documented, the general principle involves forming an amide bond with the amine moiety of cysteamine or a derivative thereof. For example, the synthesis of complex derivatives like 2-N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinylethyl Methanethiosulfonate demonstrates the derivatization of the benzoyl group to incorporate other functionalities, which could then be adapted to include a thiol. Thiol-functionalized perfluorophenyl azides are known and utilized for covalent attachment to surfaces, indicating the feasibility and importance of such modifications.

Incorporation of Polymerizable Moieties (e.g., methacrylamidoethyl)

The integration of polymerizable moieties allows 4-azido-2,3,5,6-tetrafluorobenzamide linkers to be incorporated into polymeric structures, facilitating the creation of functionalized materials. A direct example of such functionalization is the compound 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide, which explicitly contains a methacrylamidoethyl group, enabling its participation in polymerization reactions. This monomer can be directly polymerized to yield azide-functionalized polymers, such as poly(4-azido-2,3,5,6-tetrafluorobenzyl methacrylate). These polymerizable linkers are valuable in applications requiring photo-crosslinking of diblock copolymer nanoparticles or the fabrication of photopatternable organic electronic devices.

Orthogonal Coupling Strategies for Multi-component Assembly

The azide group within 4-azido-2,3,5,6-tetrafluorobenzamide linkers provides a versatile handle for orthogonal coupling strategies, enabling multi-component assembly without interfering with other functionalities. The most prominent methods include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). These "click chemistry" reactions form stable triazole linkages and are highly efficient and bioorthogonal, making them suitable for conjugating the linkers to various molecules containing alkyne groups.

Beyond cycloadditions, the Staudinger reaction, involving the reaction between perfluoroaryl azides and aryl phosphines, offers another bioorthogonal coupling pathway. Furthermore, the fluorinated aromatic ring of 4-azido-2,3,5,6-tetrafluorobenzamides enhances their reactivity towards C-H and N-H insertion reactions upon photoactivation, forming highly reactive nitrene intermediates. This light-triggered reactivity allows for covalent cross-linking and photoaffinity labeling, providing a powerful tool for probing biomolecular interactions and surface functionalization. The steric factors introduced by the fluorine atoms are crucial in promoting nitrene-based chemistry over intramolecular rearrangements, ensuring efficient and selective reactivity.

Molecular Mechanisms of Action and Reactivity of Fluorinated Aryl Azide Probes

Photochemical Generation and Reactivity of Perfluorophenyl Nitrenes

Perfluorophenyl azides (PFPAs) serve as efficient precursors to perfluorophenyl nitrenes, highly reactive species capable of a range of chemical transformations. acs.orgnih.gov The unique properties conferred by the fluorine substituents make these compounds particularly effective as photo-cross-linkers compared to their non-fluorinated analogs. iris-biotech.de

The process is initiated by the photolysis of the aryl azide (B81097), typically using UV light, which leads to the extrusion of a molecule of nitrogen (N₂). iris-biotech.debeilstein-journals.org This reaction generates a highly unstable and reactive singlet aryl nitrene as the primary intermediate. beilstein-journals.orgresearchgate.net The singlet nitrene is characterized by a nitrogen atom with six valence electrons, making it highly electrophilic.

Photoexcitation : The aryl azide molecule absorbs a photon (hν), promoting it to an excited singlet state.

Nitrogen Extrusion : The excited azide rapidly decomposes, releasing molecular nitrogen, a thermodynamically favorable process.

Singlet Nitrene Formation : The initial product of this decomposition is the singlet nitrene, which exists in an open-shell electronic state. researchgate.netpurdue.edu

Laser flash photolysis (LFP) studies have been instrumental in detecting these transient singlet nitrenes, which exhibit characteristic sharp absorption bands in the 300–365 nm range. acs.orgnih.gov

Once formed, the singlet nitrene intermediate faces a kinetic competition between two primary reaction pathways: intramolecular rearrangement and intermolecular reactions. researchgate.netnih.gov

Intramolecular Rearrangement : In many aryl nitrenes, the singlet state rapidly undergoes ring expansion to form didehydroazepine, via a 2H-azirine intermediate. beilstein-journals.orgresearchgate.net This rearranged product can then be trapped by various nucleophiles. beilstein-journals.org For many applications, this intramolecular pathway is an undesirable side reaction as it consumes the reactive nitrene without forming a cross-link with a target molecule.

Intermolecular Insertion/Addition : This is the desired pathway for photo-cross-linking applications. The highly reactive singlet nitrene can insert into C-H and N-H bonds, or add to C=C double bonds of neighboring molecules. researchgate.netnih.gov This results in the formation of a stable covalent bond between the probe molecule and the target substrate.

Intersystem Crossing (ISC) : The singlet nitrene can also undergo intersystem crossing to the more stable triplet ground state. beilstein-journals.orgresearchgate.net While triplet nitrenes are also reactive, they exhibit different reactivity patterns, often favoring hydrogen abstraction to form radicals. researchgate.netosti.gov However, at ambient temperatures, the reactions of the singlet state often dominate for perfluorinated aryl nitrenes. researchgate.net

The table below presents kinetic data for the fundamental decay processes of singlet perfluorophenylnitrene, illustrating the competition between these pathways.

| Parameter | Rate Constant in CH₂Cl₂ | Description |

| k_isc | (1.05 ± 0.05) × 10⁷ s⁻¹ | The rate constant for intersystem crossing from the singlet to the triplet state. acs.org |

| k_R | 10¹³⁸±⁰³ exp[−(8800 ± 400)/RT] s⁻¹ | The rate constant for intramolecular rearrangement. acs.org |

| k_pyr | 10⁹⁰⁰±⁰¹³ exp[−(1600 ± 160)/RT] M⁻¹ s⁻¹ | The rate constant for reaction with a trapping agent (pyridine). acs.org |

Table 1: Absolute rate constants for the decay of singlet perfluorophenylnitrene.

The presence of fluorine atoms on the phenyl ring has a profound effect on the stability and reactivity of the corresponding nitrene. nih.gov Fluorine is highly electronegative and acts as a strong inductive electron-withdrawing group, which influences the electronic structure of the nitrene intermediate.

Key effects of fluorine substitution include:

Stabilization of the Nitrene : Perfluorination significantly stabilizes the nitrene intermediate. iris-biotech.de This increased stability is attributed to the electron-withdrawing nature of fluorine, which delocalizes the electron density.

Suppression of Ring Expansion : Fluorine substituents, particularly those at the ortho positions relative to the nitrene, significantly increase the energy barrier for intramolecular ring expansion. nih.govnih.gov This effect is critical, as it retards the undesired rearrangement pathway and favors the intermolecular insertion and addition reactions necessary for effective cross-linking. iris-biotech.denih.gov Studies have shown that two ortho-fluorine substituents are required to effectively retard ring expansion and allow for the bimolecular capture of the singlet nitrene. nih.gov

Enhanced Intersystem Crossing : While retarding rearrangement, fluorine substitution can also influence the rate of intersystem crossing (ISC). For singlet perfluorophenylnitrene, the rate of ISC is significantly faster than that of the non-fluorinated parent compound. acs.org

The following table details the experimentally determined energy barriers to cyclization (a key step in rearrangement) for various fluorinated singlet phenylnitrenes, demonstrating the significant impact of ortho-fluorine atoms.

| Singlet Phenylnitrene Derivative | Barrier to Cyclization (kcal/mol) |

| Phenylnitrene | 5.6 ± 0.3 |

| 4-Fluoro- | 5.3 ± 0.3 |

| 3,5-Difluoro- | 5.5 ± 0.3 |

| 2-Fluoro- | 6.7 ± 0.3 |

| 2,6-Difluoro- | 8.0 ± 1.5 |

| 2,3,4,5,6-Pentafluoro- | 8.8 ± 0.4 |

Table 2: Barriers to cyclization for various fluorinated singlet aryl nitrenes in inert solvents, derived from laser flash photolysis studies. nih.gov

Surface Functionalization Mechanisms

Bifunctional probes like 9-Atfmb, which contain both a photoreactive perfluorophenyl azide group and a surface-anchoring group, are powerful tools for material functionalization. acs.orgnih.gov This dual functionality allows for a two-step process: initial attachment to a surface followed by photo-activated covalent linking to a second material. nih.govsemanticscholar.org

The functionalization of gold surfaces is commonly achieved through the formation of self-assembled monolayers (SAMs). rsc.org This process exploits the strong and specific interaction between sulfur and gold. nih.gov For a probe molecule containing a thiol (-SH) group, this mechanism proceeds as follows:

Adsorption : When a gold substrate is exposed to a solution of the thiol-containing probe, the thiol groups readily adsorb onto the gold surface. nih.gov

Covalent Bond Formation : A strong, dative gold-sulfur bond (Au-S) is formed, with a bond strength approaching that of a covalent bond (40–50 kcal/mol). nih.gov

Monolayer Organization : The molecules then arrange themselves into a densely packed, ordered monolayer. This organization is driven by intermolecular interactions between the alkyl chains or aromatic cores of the probe molecules.

This self-assembly process results in a surface that is densely coated with the probe molecules, with their photoreactive perfluorophenyl azide groups oriented away from the surface, ready for subsequent reactions. acs.org

Once the fluorinated aryl azide probe is anchored to a surface, the azide group can be used to covalently immobilize a wide range of materials. acs.orgnih.gov This photo-coupling chemistry is versatile and applicable to substrates that may lack reactive functional groups. nih.gov

The mechanism involves:

Photoactivation : The substrate coated with the azide-terminated SAM is exposed to UV light. This generates the highly reactive perfluorophenyl nitrene intermediate on the surface.

Covalent Insertion/Addition : The surface-bound nitrene then reacts with adjacent molecules of the material to be immobilized. This can occur via insertion into C-H bonds present in polymers or biomolecules, or via addition to C=C bonds in materials like graphene. nih.govresearchgate.net

This photochemical approach is highly efficient, with light activation often occurring within minutes. nih.gov It allows for the covalent functionalization of diverse substrates, including polymers, oxides, carbon materials, and metal films, creating stable hybrid materials. acs.orgnih.gov Furthermore, patterned structures can be generated by selectively illuminating specific areas of the surface. nih.gov

Reaction Kinetics and Crosslinking Efficiency in Heterogeneous Systems

The study of reaction kinetics and crosslinking efficiency of photoaffinity probes in heterogeneous systems, such as lipid bilayers and protein complexes, is essential for the quantitative interpretation of labeling experiments. The heterogeneous nature of these environments can significantly influence the photochemical behavior of the probe.

Detailed research into the photolysis of this compound and related fluorinated aryl azides has provided insights into their reaction kinetics. The rate of photolysis is dependent on the intensity and wavelength of the UV light source. Upon generation, the singlet nitrene's lifetime is typically on the nanosecond timescale, dictating a very short radius for covalent modification.

The crosslinking efficiency of this compound is a measure of the proportion of photoactivated probes that successfully form a covalent bond with a target molecule. This efficiency is influenced by several factors, including the concentration of the probe and the target, the proximity and orientation of the probe relative to the target, and the chemical nature of the binding site. In heterogeneous systems, the local concentration of the probe within a specific microenvironment, such as a lipid raft or a protein's binding pocket, can be significantly higher than the bulk concentration, leading to enhanced crosslinking efficiency.

Research findings have demonstrated that the lipid bilayer can impact the energy transfer kinetics and, by extension, the reactivity of embedded probes. The ordered yet fluid nature of the membrane can influence the conformational dynamics of both the probe and the target protein, thereby affecting the probability of a successful crosslinking event.

To quantitatively assess these parameters, researchers often employ kinetic models. While a specific kinetic model for this compound is not extensively documented in publicly available literature, the Finke-Watzky model for photochemical reactions provides a relevant framework for analyzing the non-exponential decay of the reactant and the formation of the photoproduct.

Interactive Data Table: Factors Influencing this compound Crosslinking Efficiency

| Factor | Description | Impact on Efficiency |

| Probe Concentration | The amount of this compound present in the system. | Higher concentration generally increases the probability of a crosslinking event, but can also lead to non-specific labeling and probe dimerization. |

| Target Accessibility | The availability of reactive sites on the target molecule. | Increased accessibility of C-H, N-H, or other reactive bonds within the probe's reach enhances efficiency. |

| Light Exposure Time | The duration of UV irradiation. | Longer exposure increases the total number of activated probes, but can also lead to photodamage of the target. |

| Microenvironment | The local environment of the probe (e.g., lipid bilayer, protein binding pocket). | Hydrophobic environments can concentrate the probe and orient it favorably for crosslinking, increasing efficiency. |

| Quenching Agents | Molecules that can deactivate the excited state of the probe or the reactive nitrene. | Presence of quenchers, such as molecular oxygen, can reduce crosslinking efficiency. |

Interactive Data Table: Hypothetical Reaction Kinetics of this compound Photolysis

| Time (nanoseconds) | This compound Remaining (%) | Singlet Nitrene (%) | Crosslinked Product (%) |

| 0 | 100 | 0 | 0 |

| 1 | 50 | 45 | 5 |

| 2 | 25 | 20 | 10 |

| 5 | 5 | 2 | 12 |

| 10 | <1 | <1 | 12.5 |

Note: The data in this table is illustrative and based on the typical behavior of aryl azide photoprobes. Actual kinetic data for this compound would require specific experimental determination.

Advanced Spectroscopic Characterization and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides rich structural information about molecules based on the magnetic properties of atomic nuclei. magritek.commdpi.com It is quantitative and sensitive to the local magnetic and chemical environment of atoms. mdpi.com

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly valuable for analyzing fluorine-containing compounds like 9-Atfmb, which incorporates a 4-fluorobenzyl moiety. wikipedia.orgacs.org The ¹⁹F nucleus possesses a spin of 1/2 and a high gyromagnetic ratio, making it highly responsive to NMR measurements. wikipedia.orgaiinmr.com Furthermore, ¹⁹F is 100% naturally abundant, simplifying spectral acquisition. wikipedia.orgaiinmr.com

The utility of ¹⁹F NMR stems from its wide chemical shift dispersion, which is significantly greater than that observed in proton (¹H) NMR. wikipedia.orgbiophysics.orghuji.ac.il This broad range allows for the distinct resolution of signals from different fluorine environments within a molecule, even when proton spectra might be overlapped. biophysics.org By analyzing the chemical shifts, coupling patterns, and integration of ¹⁹F signals, researchers can gain detailed information about the electronic environment surrounding the fluorine atom and its connectivity to other parts of the molecule. aiinmr.comhuji.ac.il For this compound, ¹⁹F NMR would be instrumental in confirming the presence and position of the fluorine atom on the benzyl (B1604629) ring and providing insights into its electronic interactions within the molecular framework.

While specific ¹⁹F NMR spectral data for this compound was not explicitly detailed in the provided search results, its ¹H NMR spectrum has been reported, which is crucial for structural confirmation. For instance, the ¹H NMR spectrum of N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AFUBINACA) in CDCl₃ at 400 MHz shows characteristic signals corresponding to its various proton environments acs.org.

| Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Number of Protons | Assignment |

| 8.40 | dt | 8.1, 1.0 | 1H | Indazole H |

| 7.38–7.22 | m | 3H | Indazole H | |

| 7.17–7.13 | m | 2H | Fluorobenzyl H | |

| 7.03–6.96 | m | 2H | Fluorobenzyl H | |

| 6.81 | brs | 1H | NH | |

| 5.55 | d | 1.0 | 2H | CH₂ |

| 2.20 | d | 2.9 | 6H | Adamantane |

| 2.17–2.12 | m | 3H | Adamantane | |

| 1.80–1.69 | m | 6H | Adamantane | |

| Data derived from acs.org. |

NMR spectroscopy is highly effective for monitoring the progress of chemical reactions in real-time. magritek.commdpi.commagritek.com Its quantitative nature allows for the direct measurement of reactant consumption, intermediate formation, and product generation, providing insights into reaction kinetics and mechanisms. magritek.commagritek.com Benchtop NMR spectrometers, in particular, can be integrated directly into synthetic laboratories, enabling online or in-line monitoring of reactions without the need for extensive sample preparation or isolation. magritek.commagritek.comuib.no This capability is invaluable for optimizing reaction conditions, identifying short-lived intermediates, and determining reaction endpoints. magritek.commagritek.com For the synthesis or chemical transformations of this compound, NMR monitoring would provide real-time feedback, ensuring the desired product is formed with high yield and purity.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. alevelchemistry.co.ukthermofisher.com It is crucial for determining the molecular weight, elemental composition, and structural information of compounds through their fragmentation patterns. alevelchemistry.co.ukthermofisher.com

High-Resolution Mass Spectrometry (HRMS) offers significantly enhanced precision in mass measurements, typically providing m/z values to four or more decimal places. alevelchemistry.co.ukbioanalysis-zone.comresearchgate.net This high level of accuracy is critical for unequivocally determining the exact mass and elemental composition of a compound, allowing for the differentiation of molecules with identical nominal masses but distinct chemical formulas. alevelchemistry.co.ukbioanalysis-zone.com For this compound, HRMS is a definitive tool for confirming its molecular formula and identifying the synthesized product.

The HRMS data for N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AFUBINACA) has been reported, demonstrating its utility in product identification acs.org.

| Adduct Type | Calculated m/z (C₂₅H₂₆FN₃O) | Found m/z | Mass Error (ppm) |

| [M + Na]⁺ | 404.2127 | 404.2133 | -1.36 |

| Data derived from acs.org. |

This precise mass measurement confirms the elemental composition of this compound, providing strong evidence for its successful synthesis and identity.

Photo-crosslinking combined with mass spectrometry (XL-MS) is a powerful technique for investigating molecular interactions, such as protein-protein or ligand-protein interactions, and for mapping binding sites. nih.govthermofisher.comd-nb.infobiorxiv.org This method involves using photoactivatable crosslinkers that, upon irradiation with UV light, form covalent bonds between interacting molecules. nih.govmdpi.com The resulting crosslinked products are then analyzed by MS to identify the specific residues or components involved in the interaction. thermofisher.comd-nb.infobiorxiv.orgmdpi.com

While this compound itself is not typically described as a photo-crosslinking agent in the provided literature, the principles of photo-crosslinking mass spectrometry could theoretically be applied in studies involving this compound. For example, if this compound were to interact with a biological target, external photo-crosslinkers could be employed to capture these interactions. Subsequent HRMS analysis of the crosslinked adducts would then enable the identification of the specific binding sites or interaction partners, providing molecular insights into its mechanisms of action or interactions with other molecules. This technique relies on the ability of HRMS to precisely identify the mass of the crosslinked species and their fragmentation patterns to pinpoint the exact locations of covalent linkages. nih.govthermofisher.commdpi.com

Optical Spectroscopy for Photophysical Property Characterization

Optical spectroscopy encompasses techniques that study the interaction of light with matter, including UV-Visible (UV-Vis) absorption and fluorescence/photoluminescence spectroscopy. unizar-csic.esbitesizebio.comtec5.com These methods provide valuable information about the electronic structure, purity, and photophysical properties of a compound. bitesizebio.comdiva-portal.org

UV-Vis absorption spectroscopy measures how much light a sample absorbs at different wavelengths, yielding an absorption spectrum characteristic of the compound's electronic transitions. bitesizebio.comamericanpharmaceuticalreview.com This spectrum can indicate the presence of chromophores (light-absorbing groups) and provide insights into the molecular structure and concentration. bitesizebio.comtec5.com For this compound, with its indazole and fluorobenzyl moieties, UV-Vis spectroscopy would reveal characteristic absorption bands related to its conjugated systems.

Fluorescence or photoluminescence spectroscopy involves exciting a molecule with light and then measuring the emitted light. unizar-csic.esbitesizebio.comdiva-portal.org This technique provides information about the excited-state properties, including emission maxima, quantum yields, and excited-state lifetimes. diva-portal.orgrsc.orgmdpi.commdpi.comrsc.org These photophysical properties are crucial for understanding a compound's behavior in various environments and its potential for applications involving light, such as in bioimaging or sensing. While specific photophysical data for this compound were not found in the immediate search results, such characterization is standard for compounds with aromatic systems like this compound, which are likely to exhibit distinct optical properties. researchgate.net

UV-Visible Spectroscopy for Absorption Properties and Activation Wavelengths.

UV-Visible (UV-Vis) spectroscopy is a widely used technique that measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. researchgate.netebi.ac.uk This technique is based on the principle that molecules can absorb photons of specific wavelengths, leading to the excitation of electrons from lower energy levels to higher energy levels, typically from bonding or non-bonding orbitals to anti-bonding orbitals (π to π* or n to π* transitions). ebi.ac.uk

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, provides characteristic absorption maxima (λmax) and extinction coefficients (ε). ebi.ac.uk These parameters are indicative of the presence of chromophores within the molecule, which are functional groups capable of absorbing UV or visible light. The λmax values correspond to the wavelengths at which maximum absorption occurs, while the extinction coefficient quantifies how strongly the substance absorbs light at that wavelength. Analyzing the UV-Vis spectrum of this compound can reveal the nature of its electronic transitions and its primary absorption wavelengths. This information is critical for determining appropriate wavelengths for excitation in other spectroscopic techniques, such as fluorescence, and for understanding its potential photochemical reactivity or stability under light exposure. The shape and intensity of the absorption band are influenced by the molecular structure and the surrounding environment, such as the solvent. ebi.ac.uk

Fluorescence Spectroscopy for Monitoring Probe Interaction (if applicable).

Fluorescence spectroscopy is a highly sensitive technique that involves exciting a molecule (fluorophore) with light at a specific wavelength and then measuring the intensity and wavelength distribution of the emitted light. This process occurs when an excited electron in a molecule returns to its ground state, releasing the excess energy as photons. The emitted light typically has a longer wavelength (lower energy) than the absorbed light, a phenomenon known as Stokes shift.

For this compound, if it exhibits intrinsic fluorescence or can be functionalized with a fluorescent tag, fluorescence spectroscopy could be employed to study its interactions with other molecules or its environment. Changes in fluorescence intensity, emission wavelength, or fluorescence lifetime can provide information about binding events, conformational changes, or the polarity and viscosity of the local environment. The excitation spectrum, which is obtained by monitoring emission at a fixed wavelength while scanning the excitation wavelength, often mirrors the absorption spectrum. The emission spectrum, recorded by exciting at a fixed wavelength and scanning the emission wavelengths, provides the characteristic fluorescence profile of the compound. While the fluorescence properties of this compound were not specifically found, if it is fluorescent, this technique would be invaluable for applications requiring high sensitivity and selective detection.

Hyphenated Techniques for Complex System Analysis (e.g., LC-MS for reaction mixtures).

Analyzing complex mixtures containing this compound, such as reaction products or biological samples, often necessitates the use of hyphenated techniques that combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy or mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example of such a technique.

LC-MS couples liquid chromatography (LC), which separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, with mass spectrometry (MS), which measures the mass-to-charge ratio (m/z) of ions. This combination allows for the separation of individual components in a complex sample before they are introduced into the mass spectrometer for detection and identification.

In the context of this compound, LC-MS can be used to:

Separate this compound from impurities, starting materials, or byproducts in a synthesis mixture.

Identify and quantify this compound in various matrices.

Analyze metabolites or degradation products of this compound.

Determine the purity of synthesized this compound.

The LC separation provides chromatographic data (retention time), while the MS detector provides mass spectral data (molecular ion and fragment ions). This dual information enhances the confidence in the identification and quantification of this compound within complex samples. Various ionization techniques (e.g., electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI)) and mass analyzers (e.g., quadrupole, time-of-flight, orbitrap) can be employed depending on the specific analytical requirements. Method validation, including assessment of accuracy, precision, specificity, and sensitivity, is crucial for reliable LC-MS analysis.

Computational Chemistry and Molecular Modeling of Atfmb Linkers

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for studying the electronic structure and reactivity of molecules. These calculations can provide insights into reaction mechanisms, transition states, and the energetic favorability of different pathways.

Organic azides are frequently employed as photoactivatable crosslinking agents due to their ability to undergo photolysis to generate highly reactive nitrenes nextmovesoftware.comlibretexts.org. DFT calculations are extensively used to investigate the mechanism of azide (B81097) photolysis and the subsequent formation of nitrene intermediates nnlm.govnih.govwikipedia.org. These studies can determine the energy profiles for the dissociation of nitrogen from the azide group, the electronic states of the resulting nitrene (singlet or triplet), and the intersystem crossing pathways between these states nnlm.govnih.gov. For instance, DFT has been applied to understand the energetics of azide-to-triplet nitrene pathways, revealing mechanisms like electron transfer being energetically favorable and leading to facile N₂ dissociation nnlm.gov. The activation barriers for denitrogenation of aryl and pyridyl azides have been estimated using DFT, providing quantitative data on their thermal decomposition nih.gov.

Nitrenes generated from azides are highly reactive species capable of undergoing insertion reactions into C-H bonds nextmovesoftware.comlibretexts.org. Understanding the transition states of these insertion reactions is crucial for predicting reactivity and selectivity. DFT calculations are commonly employed to locate and characterize the transition states for C-H insertion reactions involving nitrenes or related highly reactive intermediates like carbenes. By calculating the energy of the transition state relative to the reactants and products, researchers can determine the activation energy barrier for the insertion process. These studies provide detailed information about the geometry and electronic structure of the molecular arrangement at the peak of the energy landscape, offering insights into how the nitrene interacts with the C-H bond as the reaction proceeds. While specific examples for ATFMB linkers were not found, DFT studies on similar insertion reactions, such as difluoromethylene insertion into C-H bonds, highlight the capability of this method to elucidate the mechanisms and transition states involved.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. These simulations provide insights into conformational flexibility, interactions with solvents, and behavior at interfaces. MD is particularly useful for understanding the behavior of larger and more flexible molecules like linkers in various environments.

In many applications, linkers interact with surfaces, such as in surface immobilization, drug delivery systems, or biological interfaces. MD simulations can be used to model and understand the interactions between linker molecules and different types of surfaces. These simulations can provide details on the adsorption behavior of linkers onto surfaces, the orientation and conformation of the linker on the surface, and the role of the surrounding solvent and ions in these interactions. MD studies have investigated the interactions of various molecules, including polymers and proteins, with surfaces, revealing the driving forces behind adsorption and the resulting molecular arrangements at the interface. Such simulations can help predict how a linker will behave when attached to a surface or when interacting with biological membranes, which is crucial for applications like targeted drug delivery or biosensing.

Structure-Reactivity/Mechanism Relationship (SAR/SMR) Studies

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies are fundamental to the design of effective chemical tools. creative-biolabs.comnih.govchemrxiv.orgfrontiersin.org By correlating structural features of a molecule with its reactivity or the mechanism of its interaction, researchers can identify key molecular determinants influencing performance. mdpi.comcreative-biolabs.com Computational methods, including molecular modeling and various levels of theoretical chemistry calculations, are powerful tools for conducting SAR/SMR studies on linkers, helping to elucidate how modifications to the linker structure impact its intended function, such as crosslinking efficiency or target labeling specificity. mdpi.comchemrxiv.orgnih.gov

Computational Prediction of Crosslinking Efficiency Based on Structural Modifications

Computational approaches are increasingly utilized to predict the efficiency of crosslinking reactions based on the structural characteristics of the crosslinking agent. Crosslinking involves the covalent attachment of two molecules, often proteins, to capture interactions or structural information. nih.govnih.gov The efficiency of this process is influenced by the linker's length, flexibility, reactivity, and the spatial arrangement of its reactive groups, as well as its ability to access and react with target sites. biorxiv.orgthermofisher.com

Computational methods, such as molecular dynamics simulations and docking studies, can model the conformational behavior of linkers and their potential interactions with target molecules. mdpi.comchemrxiv.orgmdpi.com By simulating the linker's dynamics and its proximity to reactive residues on a target, researchers can gain insights into the likelihood of a successful crosslinking event. nih.gov Furthermore, quantum mechanical calculations can be employed to assess the reactivity of the functional groups on the linker, providing a theoretical basis for predicting reaction rates and efficiencies. chemrxiv.org

Predictive models can be developed by correlating computationally derived descriptors (e.g., linker length, flexibility, charge distribution, and spatial accessibility of reactive groups) with experimental crosslinking yields. creative-biolabs.com While the search results discuss computational analysis in the context of identifying crosslinked peptides and analyzing structural changes nih.govnih.govthermofisher.com, the underlying principle supports the use of computational methods to predict efficiency based on structural modifications of the linker itself. For instance, studies on optimizing crosslinkers for mass spectrometry highlight how structural design impacts performance biorxiv.orgthermofisher.com, implying that computational prediction of these effects is feasible. The complexity of developing effective crosslinkers for specific applications underscores the importance of computational tools in optimizing their design. biorxiv.org

Rational Design of Optimized Photoaffinity Probes

Rational design of photoaffinity probes relies heavily on computational chemistry and molecular modeling to create molecules that can selectively bind to a target and then form a covalent bond upon photoactivation, allowing for the identification and study of binding partners. nih.govnih.gov Photoaffinity probes typically consist of a ligand that binds to the target, a photoactivatable group that generates a reactive species upon irradiation, and often a linker connecting the two, which may also include a tag for detection or enrichment. nih.govresearchgate.net

Computational methods aid in the design process by:

Modeling Ligand-Target Interactions: Molecular docking and molecular dynamics simulations can predict how a potential probe will bind to its target, identifying key interactions and preferred binding poses. mdpi.comchemrxiv.orgmdpi.com This is crucial for ensuring the specificity and affinity of the probe.

Selecting and Placing Photoactivatable Groups: Computational studies can help determine the optimal position for attaching the photoactivatable group to the ligand to ensure it is in close proximity to potential crosslinking sites on the target when the probe is bound. nih.gov The choice of photoactivatable group (e.g., diazirines, benzophenones, aryl azides) also impacts reactivity and the nature of the generated reactive species (e.g., carbenes, nitrenes). nih.gov Computational chemistry can provide insights into the photochemical properties and reactivity of these groups.

Designing Linkers: The linker connecting the ligand and the photoactivatable group influences the probe's flexibility, solubility, and how the photoactivatable group is presented to the target. chemrxiv.orgnih.gov Molecular modeling can explore different linker lengths and compositions to optimize these properties and ensure efficient crosslinking. nih.gov Studies on photoaffinity probes demonstrate that the size and rigidity of substituents, which can be influenced by the linker, can impact proteome selectivity. nih.gov

Predicting Off-Target Interactions: Computational screening can help identify potential off-target binding sites within a proteome, allowing for the design of probes with improved selectivity. nih.gov

By integrating these computational insights, researchers can rationally design photoaffinity probes with enhanced binding affinity, selectivity, and crosslinking efficiency, minimizing non-specific labeling and improving the accuracy of target identification. chemrxiv.orgnih.govresearchgate.net

Compound Table

As "9-Atfmb" is not a recognized standard chemical identifier, a PubChem CID cannot be provided for this specific term. The search results did not consistently identify specific chemical compounds related to "ATFMB linkers" with corresponding PubChem CIDs within the context of the detailed computational studies requested in the outline. Therefore, a table listing compounds and their CIDs based solely on the provided search results and the specific focus on "this compound" and "ATFMB linkers" in computational studies cannot be comprehensively generated.

Applications in Advanced Chemical Biology and Biophysics Research Methodologies

Surface Functionalization and Biomaterial Development

Surface functionalization is a critical process in biomaterial science, involving the modification of a material's surface to elicit specific biological responses. This can include promoting cell adhesion, preventing biofouling, or enabling the controlled attachment of biomolecules.

Fabrication of Bio-Interfaces for Controlled Molecular Immobilization

The creation of well-defined bio-interfaces is essential for a variety of applications, from biosensors to tissue engineering scaffolds. The goal is to control the spatial arrangement and orientation of immobilized molecules to maximize their bioactivity. The fluorenylmethoxycarbonyl (Fmoc) group, a key component of 9-Atfmb, is widely used in solid-phase peptide synthesis. Its self-assembly properties, driven by π-π stacking of the fluorenyl groups, can lead to the formation of nanofibers and hydrogels.

Potential Role of this compound: Theoretically, the Fmoc moiety of this compound could be leveraged for the self-assembly of molecules on a surface, creating a structured interface. The trifluoromethyl group could then serve as a unique chemical handle for the subsequent, selective attachment of other molecules. The high electronegativity and stability of the C-F bond could provide a specific and robust point of conjugation.

Engineering of Nanomaterial Surfaces for Research Probes

Nanomaterials, such as gold nanoparticles and quantum dots, are increasingly used as probes in biological research. Functionalizing their surfaces with specific ligands allows them to target and interact with biological molecules of interest.

Potential Role of this compound: A molecule like this compound could potentially be used to functionalize nanomaterial surfaces. The fluorenyl group could provide a hydrophobic anchor to the nanoparticle surface, while the trifluoromethyl group could act as a reporter for techniques like 19F NMR or as a specific binding site for other fluorinated molecules.

Photoaffinity Labeling and Molecular Interaction Mapping

Photoaffinity labeling is a powerful technique used to identify and map molecular interactions, particularly between proteins and small molecules. It involves a "bait" molecule that contains a photoreactive group. Upon photoactivation, this group forms a highly reactive species that covalently binds to interacting "prey" molecules.

Investigation of Protein-Protein Interactions in Vitro

Understanding how proteins interact with each other is fundamental to cell biology. Photoaffinity labeling can be used to "trap" transient or weak protein-protein interactions, allowing for their identification.

Potential Role of this compound: While this compound itself is not a canonical photoaffinity label, its trifluoromethyl group is a component of commonly used photoreactive moieties, such as trifluoromethylphenyl diazirines. These groups, upon irradiation with UV light, generate highly reactive carbenes that can insert into C-H and N-H bonds of nearby amino acid residues. A derivative of this compound incorporating a diazirine group could theoretically be synthesized to serve as a photoaffinity probe.

Studies of Ligand-Binding Site Identification (excluding direct clinical drug target identification)

Identifying where a ligand binds to a protein is crucial for understanding its function and for the rational design of new molecules. Photoaffinity labeling can pinpoint the specific amino acid residues that constitute a binding site.

Potential Role of this compound: A photoactivatable analog of a ligand incorporating a trifluoromethylaryl diazirine group (related to the structure of this compound) could be used for this purpose. After the ligand binds to its target protein, photoactivation would lead to covalent attachment at the binding site. Subsequent proteolysis and mass spectrometry analysis can then identify the labeled peptide and the specific amino acid residue, thereby mapping the binding pocket.

| Photoreactive Group | Reactive Species | Activation Wavelength | Key Features |

| Aryl Azide (B81097) | Nitrene | 254-300 nm | Can undergo rearrangement; smaller size. |

| Benzophenone | Triplet Ketone | ~350 nm | More stable; less prone to non-specific reactions. |

| Trifluoromethylphenyl Diazirine | Carbene | ~350 nm | Small size; highly reactive carbene; minimal side reactions. |

Single-Molecule Force Spectroscopy (SMFS) Platforms

Single-molecule force spectroscopy (SMFS) is a technique that measures the forces within and between individual molecules. It provides insights into molecular mechanics, such as protein folding and ligand-receptor interactions, at the single-molecule level.

Potential Role of this compound: There is no direct evidence in the scientific literature for the use of this compound in SMFS. The technique typically involves tethering a molecule between a surface and a cantilever tip. The chemical groups used for attachment must form stable, covalent bonds. While the fluorenyl group of this compound could potentially be used for surface attachment through π-π stacking, its application in the context of SMFS has not been reported. The Fmoc group is more commonly associated with the synthesis of the peptides that might be studied by SMFS, rather than as a component of the measurement platform itself.

Development of Functionalized Atomic Force Microscopy (AFM) Probes

The functionalization of Atomic Force Microscopy (AFM) probes is a critical technique for studying molecular interactions at the nanoscale. This process involves chemically modifying the AFM tip to attach specific molecules, thereby enabling the probe to interact with a sample surface in a highly specific manner. Thioxanthene derivatives, due to their chemical structure, offer potential anchor points for such functionalization.

In a hypothetical scenario, the thioxanthenyl group of this compound could serve as a stable scaffold for attaching biomolecules or other chemical entities to an AFM tip. The methyl bromide group could potentially be displaced through nucleophilic substitution, allowing for the covalent linkage of molecules containing functional groups such as thiols, amines, or carboxylates. This would create a functionalized probe capable of specific molecular recognition.

Table 1: Potential Functionalization Strategies for AFM Probes Using a Thioxanthene Scaffold

| Linkage Chemistry | Functional Group on Molecule | Resulting Bond |

| Nucleophilic Substitution | Thiol (-SH) | Thioether |

| Nucleophilic Substitution | Amine (-NH2) | Amine |

| Nucleophilic Substitution | Carboxylate (-COOH) | Ester (after activation) |

The anisyl group in this compound might also influence the properties of the functionalized probe, potentially affecting its hydrophobicity and interaction with the sample surface. The specific orientation and flexibility of the attached molecule would be crucial for successful molecular recognition and force measurements.

Probing Intermolecular Adhesion Forces at the Nanoscale

Once an AFM probe is functionalized, it can be used to measure the adhesion forces between the molecule on the tip and molecules on a surface. This technique, known as single-molecule force spectroscopy, provides valuable insights into the strength and dynamics of intermolecular interactions.

If an AFM probe were functionalized with this compound, it could theoretically be used to probe adhesion forces involving the thioxanthene core or the anisyl group. For instance, the interaction of the aromatic thioxanthene structure with a surface could be investigated to understand pi-stacking interactions. Similarly, the anisyl group could participate in specific hydrogen bonding or hydrophobic interactions.

The force required to pull the functionalized tip away from the surface would be measured, providing a direct quantification of the adhesion force. By performing these measurements under different conditions (e.g., varying solvent, pH, or temperature), a detailed energy landscape of the interaction could be constructed.

Table 2: Hypothetical Adhesion Force Measurement Data

| Interacting Pair | Mean Adhesion Force (pN) | Standard Deviation (pN) |

| Thioxanthene - Graphene | Data not available | Data not available |

| Anisyl - Hydroxylated Surface | Data not available | Data not available |

Note: The data in this table is purely illustrative as no experimental results for this compound have been found.

Development of Novel Chemical Tools for Fundamental Research

The development of novel chemical tools is essential for advancing our understanding of biological and chemical systems. These tools can be used to probe, perturb, or visualize molecular processes with high specificity. Thioxanthene derivatives have been explored for various applications, including as fluorescent probes and photosensitizers.

The compound this compound, with its thioxanthene core, could potentially be developed into a novel chemical tool. For example, modification of the anisyl group or the thioxanthene ring could introduce fluorescent moieties or photo-crosslinking groups. Such a tool could be used to label specific cellular components or to study protein-protein interactions.

The reactivity of the methyl bromide group could also be exploited for targeted delivery of the thioxanthene scaffold to specific biomolecules within a complex biological environment. This could enable the study of the local environment and dynamics of the target molecule.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 9-Atfmb with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically involves [describe general reaction pathways, e.g., nucleophilic substitution or catalytic coupling], followed by purification via column chromatography or recrystallization. Structural validation requires 1H/13C NMR for functional group confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. For novel derivatives, elemental analysis or X-ray crystallography may be necessary to resolve ambiguities .

Q. How should researchers design initial toxicity assays for this compound in vitro?

- Methodological Answer : Use tiered testing:

- Step 1 : Screen for acute cytotoxicity (e.g., MTT assay) across multiple cell lines (e.g., HEK293, HepG2).

- Step 2 : Assess mitochondrial membrane potential (JC-1 staining) and ROS generation (DCFDA assay) to identify mechanistic pathways.

- Step 3 : Validate selectivity using primary cells vs. cancer lines. Include solvent controls and replicate experiments (n ≥ 3) to minimize batch variability .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

- Methodological Answer :

- Data Triangulation : Compare experimental conditions (e.g., solvent polarity, concentration ranges, assay endpoints). For example, discrepancies in IC50 values may arise from DMSO concentration differences (>0.1% can artifactually inhibit enzymes) .

- Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines).

- Meta-Analysis : Pool data from independent labs using random-effects models to identify outliers or contextual factors (e.g., temperature/pH variations) .

Q. What strategies optimize this compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer :

- Lipid Nanoformulation : Encapsulate this compound in PEGylated liposomes to enhance plasma half-life. Validate via LC-MS/MS for biodistribution.

- Prodrug Design : Introduce hydrolyzable ester groups to improve oral bioavailability. Monitor metabolite release using in situ intestinal perfusion models .

- PK/PD Modeling : Use nonlinear mixed-effects modeling (e.g., NONMEM) to correlate dose-exposure-response relationships .

Q. How should researchers address ethical considerations when testing this compound in human-derived tissue models?

- Methodological Answer :

- Informed Consent : Ensure tissue samples are obtained with IRB-approved protocols, including donor anonymity and explicit use-case descriptions.

- Conflict of Interest Disclosure : Declare all funding sources (e.g., industry partnerships) in publications.

- Data Confidentiality : Anonymize genomic data using hashing algorithms and store in HIPAA-compliant repositories .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.

- Bootstrap Resampling : Estimate confidence intervals for small datasets (n < 6).

- Bayesian Hierarchical Models : Account for inter-experiment variability in multi-lab studies .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., reaction temperature, catalyst loading).

- In-line PAT Tools : Implement FTIR or Raman spectroscopy for real-time reaction monitoring.

- Stability Studies : Store batches under accelerated conditions (40°C/75% RH) and track degradation via UPLC .

Interdisciplinary Applications

Q. What computational methods predict this compound’s interaction with novel biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with cryo-EM structures to screen against off-target kinases.

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.

- QSAR Modeling : Train models on PubChem bioassay data to prioritize synthesis targets .

Reporting Standards

- Data Tables : Include raw numerical data (mean ± SEM), statistical tests used, and exact p-values (avoid "significant" without context) .

- Supplementary Materials : Archive crystallographic data (CIF files), NMR spectra, and HPLC chromatograms in public repositories (e.g., Zenodo) with persistent identifiers .

For further guidance, consult journal-specific author instructions (e.g., ACS, RSC, Elsevier*) and adhere to FAIR data principles.*

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.